トリメチルアミン-13C3塩酸塩

説明

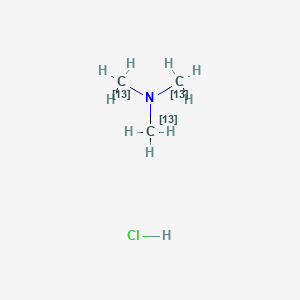

Trimethylamine-13C3 Hydrochloride, also known as N,N-Di(methyl-13C2)methanamine-13C Hydrochloride, is a stable isotope labelled compound . It is a hydrochloride salt formed by the reaction of equimolar amounts of trimethylamine and hydrogen chloride .

Molecular Structure Analysis

The molecular formula of Trimethylamine-13C3 Hydrochloride is 13C3H10ClN . The linear formula is (13CH3)315N HCl . The molecular weight is 98.55 .Physical And Chemical Properties Analysis

Trimethylamine-13C3 Hydrochloride is a powder with a molecular weight of 98.55 . It has a melting point of 283-284 °C (dec) (lit.) .科学的研究の応用

代謝経路の探求

トリメチルアミン-13C3塩酸塩は、動物とヒトの両方のトリメチルアミン(TMA)の代謝経路を探求することを可能にする、科学研究における重要なツールとして役立ちます . この同位体標識された化合物は、体のTMAの吸収、分布、代謝、および排泄を研究するために特に価値があります .

心臓血管研究

最近の証拠は、血漿トリメチルアミンN-オキシド(TMAO)レベルの上昇が、ヒトにおける心臓血管イベントのリスク増加に関連していることを示唆しています . トリメチルアミン-13C3塩酸塩は、TMAとTMAOの心臓血管の健康における役割を研究するために使用できます .

化学合成

トリメチルアミン-13C3塩酸塩は、他の化学物質の合成に使用できます。 同位体標識により、さまざまな化学反応を通じて化合物を追跡することができ、反応メカニズムに関する貴重な情報が得られます .

医薬品研究

トリメチルアミン-13C3塩酸塩は、医薬品研究において、TMAと相互作用する薬物またはTMAに代謝される薬物の薬物動態と薬力学を研究するために使用できます .

環境科学

環境科学では、TMAがさまざまな生態系における窒素の重要な供給源であるため、トリメチルアミン-13C3塩酸塩を使用して窒素の生地球化学的循環を研究できます .

食品科学

食品科学では、TMAが特定の食品の匂い、味に大きく寄与するため、トリメチルアミン-13C3塩酸塩を使用して食品中のTMAの形成と分解を研究できます .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Trimethylamine-13C3 Hydrochloride, also known as N,N-Di((113C)methyl)(113C)methanamine;hydrochloride, is primarily targeted by the enzyme monoamine oxidase (MAO) in the body . This enzyme plays a crucial role in the metabolism of this compound .

Mode of Action

Upon administration, Trimethylamine-13C3 Hydrochloride undergoes enzymatic transformation by monoamine oxidase (MAO), leading to the formation of trimethylamine N-oxide (TMAO) . This transformation is a key part of the compound’s interaction with its target.

Biochemical Pathways

The primary biochemical pathway affected by Trimethylamine-13C3 Hydrochloride is the metabolism of trimethylamine (TMA). The compound is converted into trimethylamine N-oxide (TMAO) by the action of the enzyme monoamine oxidase (MAO) . This process is part of the body’s normal metabolic pathways for handling dietary constituents such as choline, L-carnitine, betaine, and lecithin .

Pharmacokinetics

The pharmacokinetics of Trimethylamine-13C3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed in the body, where it undergoes metabolism by MAO to form TMAO The resulting TMAO is then excreted from the body

Result of Action

The molecular and cellular effects of Trimethylamine-13C3 Hydrochloride’s action primarily involve the production of TMAO. Recent evidence suggests that an elevated plasma TMAO level is associated with an increased risk of adverse cardiovascular events in humans .

生化学分析

Biochemical Properties

Trimethylamine-13C3 Hydrochloride plays a crucial role in biochemical reactions . It is involved in the metabolism of choline, betaine, and carnitines . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to a wide range of biochemical processes .

Cellular Effects

The effects of Trimethylamine-13C3 Hydrochloride on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with adverse cardiovascular outcomes .

Molecular Mechanism

Trimethylamine-13C3 Hydrochloride exerts its effects at the molecular level through various mechanisms. It undergoes enzymatic transformation by monoamine oxidase (MAO), leading to the formation of trimethylamine N-oxide (TMAO) . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Trimethylamine-13C3 Hydrochloride is involved in several metabolic pathways. It is a product of the metabolism of choline, betaine, and carnitines . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

特性

IUPAC Name |

N,N-di((113C)methyl)(113C)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-HCULJTSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N([13CH3])[13CH3].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745685 | |

| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286013-00-1 | |

| Record name | N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Trifluoromethyl)phenyl]prop-2-enal](/img/structure/B569224.png)

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)